1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis. The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino group with the carboxylic acid group. The Fmoc group can then be removed to reveal the free amino group.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic fluorene group, the methoxy group, the carbonyl group, and the carboxylic acid group .Chemical Reactions Analysis
In terms of reactivity, the carboxylic acid group could undergo reactions such as esterification or amide formation . The Fmoc group can be removed under mildly basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Peptide Synthesis
The compound is used in the synthesis of peptides . The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described . They are useful as coupling agents in peptide synthesis .
Stability and Isolation
The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
Precolumn Derivatization of Amines for HPLC
The compound is used as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
Derivatizing Amino Acids for HPLC
It is also used for derivatizing amino acids for HPLC .
Capillary Electrophoresis
The compound is used in capillary electrophoresis .
Base Sensitive Amino Protecting Group
The compound acts as a base sensitive amino protecting group for solid-phase peptide synthesis .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as coupling agents in peptide synthesis .
Mode of Action
Compounds with similar structures are known to be useful in peptide synthesis , suggesting that this compound might also interact with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its potential role in peptide synthesis , it can be inferred that it may influence the pathways related to protein synthesis and modification.
Result of Action
If it acts as a coupling agent in peptide synthesis , it could facilitate the formation of peptide bonds, thereby influencing protein structure and function.
Action Environment
The compound is stable at room temperature and has a long shelf-life
Safety and Hazards
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-14-23(20(25)26)11-22(12-23,29-14)13-24-21(27)28-10-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVYGWIGBKFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.